Cas no 1342391-89-2 (1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine)
1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
- 1-(1-butan-2-ylpyrazol-4-yl)ethanamine
- 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
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- Inchi: 1S/C9H17N3/c1-4-7(2)12-6-9(5-11-12)8(3)10/h5-8H,4,10H2,1-3H3
- InChI Key: MMNVVWRHBVXEAB-UHFFFAOYSA-N
- SMILES: N1(C=C(C=N1)C(C)N)C(C)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 138
- XLogP3: 0.7
- Topological Polar Surface Area: 43.8
1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B146606-100mg |
1-[1-(butan-2-yl)-1h-pyrazol-4-yl]ethan-1-amine |
1342391-89-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B146606-500mg |
1-[1-(butan-2-yl)-1h-pyrazol-4-yl]ethan-1-amine |
1342391-89-2 | 500mg |
$ 365.00 | 2022-06-07 | ||
| TRC | B146606-1g |
1-[1-(butan-2-yl)-1h-pyrazol-4-yl]ethan-1-amine |
1342391-89-2 | 1g |
$ 570.00 | 2022-06-07 | ||
| Life Chemicals | F8884-5002-0.25g |
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
1342391-89-2 | 95%+ | 0.25g |
$355.0 | 2023-09-05 | |
| Life Chemicals | F8884-5002-0.5g |
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
1342391-89-2 | 95%+ | 0.5g |
$374.0 | 2023-09-05 | |
| Life Chemicals | F8884-5002-1g |
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
1342391-89-2 | 95%+ | 1g |
$394.0 | 2023-09-05 | |
| Life Chemicals | F8884-5002-2.5g |
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
1342391-89-2 | 95%+ | 2.5g |
$788.0 | 2023-09-05 | |
| Life Chemicals | F8884-5002-5g |
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
1342391-89-2 | 95%+ | 5g |
$1182.0 | 2023-09-05 | |
| Life Chemicals | F8884-5002-10g |
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
1342391-89-2 | 95%+ | 10g |
$1655.0 | 2023-09-05 |
1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
Recent Advances in the Study of 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine (CAS: 1342391-89-2)
The compound 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine (CAS: 1342391-89-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.
Recent studies have highlighted the unique structural features of 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine, which make it a promising candidate for drug development. The compound's pyrazole core, coupled with the butan-2-yl and ethan-1-amine substituents, contributes to its ability to interact with specific biological targets. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and catalytic methods, to produce high-purity batches of the compound for further evaluation.
Pharmacological investigations have revealed that 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine exhibits notable activity in modulating certain neurotransmitter systems. In vitro and in vivo studies suggest that the compound may have potential applications in treating neurological disorders, such as anxiety and depression. Additionally, preliminary data indicate that it may possess anti-inflammatory properties, opening avenues for its use in autoimmune and inflammatory conditions.
One of the most significant breakthroughs in recent research is the identification of the compound's mechanism of action. Studies utilizing X-ray crystallography and molecular docking simulations have elucidated how 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine binds to its target receptors, providing valuable insights for structure-activity relationship (SAR) optimization. These findings are expected to guide the design of more potent and selective derivatives.
Despite these promising results, challenges remain in the development of 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Researchers are currently exploring various formulation strategies, including prodrug approaches and nanoparticle delivery systems, to enhance the compound's pharmacokinetic profile.
In conclusion, 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine (CAS: 1342391-89-2) represents a promising scaffold for drug discovery, with potential applications in neurology and immunology. Continued research efforts are essential to fully unlock its therapeutic potential and overcome existing challenges. This briefing underscores the importance of interdisciplinary collaboration in advancing the development of novel bioactive compounds.
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